An In-depth Technical Guide to the Core Chemical Properties and Structure of Vinyl Chloroformate
An In-depth Technical Guide to the Core Chemical Properties and Structure of Vinyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl chloroformate (VCF), with the chemical formula C₃H₃ClO₂, is a highly reactive and versatile organic compound. Structurally, it is the ester of chloroformic acid and vinyl alcohol. Its unique combination of a vinyl group and a chloroformate functional group makes it a valuable reagent in organic synthesis, particularly for the introduction of the vinyloxycarbonyl protecting group and in the N-dealkylation of tertiary amines. This technical guide provides a comprehensive overview of the core chemical properties, structure, reactivity, and handling of vinyl chloroformate, tailored for professionals in research and drug development.
Chemical Structure
Vinyl chloroformate consists of a planar vinyl group attached to an oxygen atom, which is in turn bonded to a carbonyl group and a chlorine atom. The electron-withdrawing nature of the chloroformate group significantly influences the reactivity of the vinyl moiety.
Physical and Chemical Properties
Vinyl chloroformate is a colorless to light yellow liquid with a pungent odor. It is highly flammable and toxic. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₃ClO₂ | |
| Molecular Weight | 106.51 g/mol | |
| Boiling Point | 68-69 °C at 735 mmHg | |
| Melting Point | Not available | |
| Density | 1.166 g/mL at 20 °C | |
| Refractive Index (n²⁰/D) | 1.41 | |
| Vapor Pressure | 0.88 psi (20 °C) | |
| Flash Point | -4 °C (closed cup) | |
| Solubility | Reacts with water. Soluble in many organic solvents. |
Spectroscopic Data
Detailed spectroscopic data for vinyl chloroformate is not widely published. However, characteristic infrared (IR) absorption bands are known.
| Spectroscopic Data | Value | Reference(s) |
| Infrared (IR) ν (C=O) | 1780 cm⁻¹ | |
| Infrared (IR) ν (C=C) | 1640 cm⁻¹ | |
| ¹H NMR | Data not readily available in searched sources. | |
| ¹³C NMR | Data not readily available in searched sources. | |
| Mass Spectrometry | Data not readily available in searched sources. |
Reactivity and Reaction Mechanisms
Vinyl chloroformate is a highly electrophilic molecule due to the electron-withdrawing effects of the carbonyl and chlorine groups, making it a versatile reagent.
Acylation Reactions
It readily reacts with nucleophiles such as alcohols and amines to form vinyl carbonates and carbamates, respectively. These reactions are valuable for introducing a vinyl carbonate or carbamate functionality into a molecule.
N-Dealkylation of Tertiary Amines
A significant application of vinyl chloroformate is in the N-dealkylation of tertiary amines. This reaction proceeds by the formation of a vinyloxycarbonyl (VOC) carbamate intermediate, which is subsequently cleaved to yield the secondary amine. This method is often preferred due to its high efficiency, with reported yields of up to 90%.
Solvolysis
The solvolysis of vinyl chloroformate can proceed through two different mechanisms depending on the solvent's properties. In nucleophilic solvents, a bimolecular carbonyl-addition mechanism is dominant. In highly ionizing solvents, a unimolecular ionization pathway is favored.
Polymerization
The presence of the vinyl group allows vinyl chloroformate to act as a monomer in polymerization reactions, leading to the formation of poly(vinyl chloroformate).
Experimental Protocols
Synthesis of Vinyl Chloroformate
A common laboratory-scale synthesis involves the reaction of phosgene with vinyloxytrimethylsilane (VOTMS) in the presence of a palladium catalyst.
Materials:
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2 L jacketed 3-neck flask with a chiller unit
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Mechanical stirrer with a Teflon paddle
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Graduated dropping funnel with a dry ice condenser
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Gas outlet
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Adiponitrile
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Vinyloxytrimethylsilane (VOTMS)
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Palladium(II) acetate (Pd(OAc)₂)
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Phosgene
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Tert-butylhydroquinone (inhibitor)
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Dry nitrogen gas
Procedure:
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To the 2 L jacketed flask, add 637 g of adiponitrile, 116 g (1.0 mole) of VOTMS, and 1.7 g (0.0075 mol) of Pd(OAc)₂.
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Stir the reagents for 30 minutes.
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Condense 112 g (1.1 mol) of phosgene into the dropping funnel containing 213.3 g of adiponitrile.
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Add the phosgene solution to the reaction flask over a period of 63 minutes, maintaining the temperature between -2 °C and +2 °C.
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Allow the reaction mixture to stir for 63 hours.
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Sparge the reaction mixture with dry nitrogen to remove excess phosgene.
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Filter the mixture to remove the catalyst.
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Add tert-butylhydroquinone to inhibit polymerization.
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The resulting solution contains vinyl chloroformate, which can be purified by fractional distillation. This procedure has been reported to yield 85.2% of vinyl chloroformate.
N-Dealkylation of a Tertiary Amine
The following is a general procedure for the N-dealkylation of a tertiary amine using vinyl chloroformate.
Materials:
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Tertiary amine
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Vinyl chloroformate
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Anhydrous solvent (e.g., 1,2-dichloroethane)
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Apparatus for reflux
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Apparatus for extraction and purification (e.g., separatory funnel, chromatography columns)
Procedure:
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Dissolve the tertiary amine in an anhydrous solvent under an inert atmosphere.
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Add vinyl chloroformate dropwise to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).
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After the addition is complete, the reaction mixture may be stirred at room temperature or heated to reflux to ensure complete reaction.
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
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Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove unreacted reagents and byproducts.
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The resulting vinyloxycarbonyl carbamate intermediate can be isolated and purified, or directly subjected to hydrolysis.
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Cleavage of the carbamate is typically achieved by treatment with a mild acid (e.g., HBr in acetic acid or methanolic HCl) to yield the secondary amine salt.
Handling, Storage, and Safety
Vinyl chloroformate is a hazardous chemical that requires careful handling in a well-ventilated fume hood. It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract.
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Stability: It is sensitive to moisture and light. Contact with water liberates toxic gas.
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Incompatible Materials: It is incompatible with acids, water, strong oxidizing agents, strong bases, alcohols, and amines.
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Hazardous Decomposition Products: Upon decomposition, it can release toxic fumes of carbon monoxide, carbon dioxide, hydrogen chloride, and phosgene.
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Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. It should be kept in a tightly closed container and may be refrigerated to maintain quality. Commercial preparations are often stabilized with an inhibitor such as butylated hydroxytoluene (BHT).
Conclusion
Vinyl chloroformate is a highly reactive and valuable reagent in organic synthesis. Its ability to act as an efficient acylating agent, particularly in the N-dealkylation of tertiary amines, makes it an important tool for medicinal chemists and drug development professionals. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.
